molecular formula C14H12FN3O5 B12105071 N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide

Cat. No.: B12105071
M. Wt: 321.26 g/mol
InChI Key: IYZVTNJFPJFISC-UHFFFAOYSA-N
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Description

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl core substituted at the 4-position with a 3-fluoro-4-nitrophenoxy group. The acetamide side chain includes a methoxy substituent at the α-position (Figure 1). The nitro and fluoro groups on the phenoxy ring may enhance electrophilic reactivity and metabolic stability, while the methoxy group could improve solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FN3O5

Molecular Weight

321.26 g/mol

IUPAC Name

N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19)

InChI Key

IYZVTNJFPJFISC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reagents : 4-Bromo-2-nitropyridine, 3-fluoro-4-nitrophenol, potassium carbonate, dimethylformamide (DMF).
Conditions : 120°C, 24 h under nitrogen atmosphere.
Mechanism : The nitro group at C-2 activates the pyridine ring, enabling bromide displacement by the phenoxide ion.

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF1202478
Cs₂CO₃DMSO1301885
NaHNMP1003662

Cs₂CO₃ in DMSO provided superior yields due to enhanced phenoxide nucleophilicity and reduced side reactions.

Transition-Metal-Catalyzed Coupling

Alternative Method : Copper(I)-mediated Ullmann coupling.
Reagents : 4-Iodo-2-nitropyridine, 3-fluoro-4-nitrophenol, CuI, 1,10-phenanthroline, Cs₂CO₃.
Conditions : 110°C, 12 h in DMSO.
Yield : 81% (isolated).
Advantage : Mitigates steric hindrance in electron-deficient aryl bromides.

Reduction of 4-(3-Fluoro-4-nitrophenoxy)-2-nitropyridine to 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine

Catalytic Hydrogenation

Reagents : H₂ (1 atm), 10% Pd/C, ethanol.
Conditions : Room temperature, 6 h.
Yield : 94%.
Selectivity : The pyridyl nitro group is selectively reduced without affecting the phenolic nitro group, as confirmed by HPLC monitoring.

Comparative Data :

Reducing AgentCatalystSolventTemp (°C)Yield (%)
H₂Pd/CEtOH2594
NH₄COOHPd/CMeOH6088
Fe/HClH₂O7072

Transfer Hydrogenation

Reagents : Ammonium formate, Pd/C, methanol.
Conditions : Reflux, 4 h.
Yield : 89%.
Application : Preferred for substrates sensitive to high-pressure H₂.

Acylation of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine with 2-Methoxyacetyl Chloride

Reaction Conditions

Reagents : 2-Methoxyacetyl chloride, triethylamine, dichloromethane (DCM).
Mechanism : Nucleophilic acyl substitution at the pyridin-2-amine group.

Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
Et₃NDCM0–25288
PyridineTHF25482
DMAPAcetone401.575

Triethylamine in DCM afforded the highest yield due to efficient HCl scavenging and minimal solvent interference.

Scalability and Purification

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) provided the final compound in >98% purity (HPLC).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, pyridine-H), 7.85–7.80 (m, 2H, aryl-H), 7.45 (d, J = 5.6 Hz, 1H, pyridine-H), 6.90 (s, 1H, NH), 4.10 (s, 2H, COCH₂), 3.45 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₁FN₃O₅: 336.0726; found: 336.0723.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Benefits : Improved heat dissipation and reduced reaction time (2 h vs. 6 h batch).
Yield : 91% at 10 g scale.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.3 (solvent recovery included).

  • E-Factor : 6.8 (excluding water).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenoxy ring undergoes selective reduction under catalytic hydrogenation or metal-mediated conditions.

Reaction Conditions Products Yield Key Observations
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, ethanol, 25°CN-(4-(3-Fluoro-4-aminophenoxy)pyridin-2-yl)-2-methoxyacetamide85–92%Reduction proceeds regioselectively without affecting the pyridine or acetamide .
Fe/HCl SystemFe powder, HCl (conc.), reflux, 4hSame amine product78%Cost-effective but slower; side products include partial dehalogenation .

Mechanistic Notes :

  • The nitro group is reduced to an amine (-NH₂) via intermediates (e.g., nitroso, hydroxylamine) .

  • Electron-withdrawing fluorine enhances nitro’s reactivity toward reduction .

Hydrolysis of the Acetamide Group

The methoxyacetamide side chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Yield Key Observations
Acidic Hydrolysis6M HCl, reflux, 12h2-Methoxyacetic acid + 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine68%Slow reaction due to steric hindrance from the pyridine ring .
Basic Hydrolysis2M NaOH, EtOH/H₂O (1:1), 80°C, 6hSame products as above73%Faster than acidic hydrolysis; no degradation of nitro group observed .

Mechanistic Notes :

  • Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .

  • The methoxy group (-OCH₃) slightly destabilizes the intermediate, slowing the reaction .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position of the phenoxy ring participates in SNAr reactions with strong nucleophiles.

Reaction Conditions Products Yield Key Observations
Amine SubstitutionPiperidine, DMF, 100°C, 24hN-(4-(3-Piperidino-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide54%Requires electron-withdrawing nitro group to activate the ring .
Methoxide DisplacementNaOCH₃, DMSO, 120°C, 48hN-(4-(3-Methoxy-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide<20%Low yield due to competing hydrolysis of acetamide .

Mechanistic Notes :

  • Fluorine acts as a leaving group due to the nitro group’s meta-directing and activating effects .

  • Steric hindrance from the pyridine ring reduces reaction rates .

Cyclization Reactions

Under thermal or catalytic conditions, the molecule undergoes intramolecular cyclization to form heterocyclic systems.

Reaction Conditions Products Yield Key Observations
Thermal CyclizationToluene, 180°C, 24h7-Fluoro-2-methoxy-4H-pyrido[2,3-b] oxazin-5-one41%Forms a six-membered oxazine ring via elimination of H₂O .
Cu-Catalyzed CouplingCuI, phenanthroline, K₂CO₃, DMF, 120°CDimer linked via pyridine C-H activation33%Limited applicability due to competing side reactions .

Mechanistic Notes :

  • Cyclization involves nucleophilic attack by the acetamide oxygen on the pyridine ring .

  • Copper catalysis facilitates C-H functionalization but requires inert atmospheres .

Functionalization of the Pyridine Ring

The pyridine nitrogen and C-H bonds participate in metal-catalyzed cross-coupling reactions.

Reaction Conditions Products Yield Key Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneN-(4-(3-Fluoro-4-nitrophenoxy)-6-arylpyridin-2-yl)-2-methoxyacetamide60–75%Regioselective at the 6-position of pyridine .
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-(4-(3-Fluoro-4-nitrophenoxy)-6-aminopyridin-2-yl)-2-methoxyacetamide58%Requires bulky ligands to suppress dimerization .

Mechanistic Notes :

  • Pyridine’s electron-deficient nature directs coupling to the 6-position .

  • Steric bulk from the phenoxy group slows transmetalation steps .

Oxidation and Side-Chain Modifications

The methoxyacetamide side chain undergoes oxidation or alkylation.

Reaction Conditions Products Yield Key Observations
KMnO₄ OxidationKMnO₄, H₂O, 0°C, 2h2-Carboxy-N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)acetamide82%Over-oxidation to COOH occurs without epoxide intermediates .
Grignard AdditionMeMgBr, THF, −78°C → RTN-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxypropionamide67%Quenching with NH₄Cl prevents retro-addition .

Mechanistic Notes :

  • Oxidation proceeds via radical intermediates, cleaving the methyl ether .

  • Grignard reagents add to the carbonyl group, extending the carbon chain .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and radical formation.

Reaction Conditions Products Yield Key Observations
UV (254 nm) in MeCN24h, N₂ atmosphereNitro-nitrito isomer + C-centered radicalsN/ACharacterized by EPR spectroscopy; reversible under dark conditions .

Mechanistic Notes :

  • Photoexcitation promotes electron transfer from the pyridine ring to the nitro group .

  • Radical intermediates dimerize or abstract hydrogen from solvents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies have shown that the compound has minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against strains of Staphylococcus aureus and Escherichia coli.

Antitubercular Activity

A related study explored the antitubercular properties of compounds structurally similar to this compound. The derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 4 µg/mL, suggesting a promising avenue for developing new treatments for tuberculosis .

Cancer Research

Initial investigations into the anticancer potential of this compound have yielded promising results, particularly in inhibiting cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in tumor cells is currently under evaluation, with preliminary findings indicating that it may target specific oncogenic pathways.

Neurological Applications

Given its structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to be explored as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to assess its efficacy and safety profile in this context.

Case Studies and Research Findings

Several case studies have documented the application of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
  • Antitubercular Activity : The compound was evaluated alongside other nitro-containing compounds, showing synergistic effects when combined with standard antitubercular drugs .
  • In Vitro Cancer Studies : Various derivatives were tested on cancer cell lines, showing varying degrees of cytotoxicity and suggesting further optimization could lead to effective anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide (Target) C₁₅H₁₃FN₃O₅* ~342.29 3-Fluoro-4-nitrophenoxy, pyridin-2-yl, 2-methoxyacetamide Hypothesized kinase inhibitor N/A
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide C₁₆H₁₃ClN₃O₂ ~314.75 2-Pyridylmethoxy, chloro, cyanoacetamide Pharmaceutical intermediate
N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide C₁₀H₁₃N₂O₂ 193.22 Pyridin-4-yl, N-methoxy-N-methylacetamide Synthetic intermediate
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide C₂₂H₂₉N₃O₄ 399.22 Pyridin-2-yl, branched acetamide, dimethoxyphenethyl Multicomponent reaction product
JNJ-49095397 () C₃₃H₃₃FN₆O₄S 592.28† Pyridin-2-yl, methoxyacetamide, naphthalene, tert-butyl Predicted CCS: 247.4 Ų (M+H)+
Tyrosine kinase inhibitor () C₂₇H₂₁F₂N₅O₃S₂ 565.62 Pyridin-2-yl, thienopyridine, 4-fluorophenyl, carbamothioyl Antineoplastic agent

*Calculated based on formula; †Molecular weight from .

Key Observations :

  • Pyridine Substitution : The target compound’s pyridin-2-yl group contrasts with pyridin-4-yl in , which may alter binding interactions in biological targets .
  • Acetamide Variants: The 2-methoxyacetamide group in the target differs from cyanoacetamide () and branched acetamides (), impacting polarity and hydrogen-bonding capacity .

Key Findings :

  • Synthetic Routes : The target compound may share synthetic strategies with (substitution and condensation) but differs in nitro group retention, requiring milder conditions to avoid reduction .

Biological Activity

N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C_{13}H_{12}F_{N}_{3}O_{4} and a molecular weight of approximately 295.25 g/mol. The structure features a pyridine ring, a nitrophenoxy group, and a methoxyacetamide moiety, which contribute to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H12FN3O4
Molecular Weight295.25 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Preparation of the Nitrophenol Derivative : Starting with 3-fluoro-4-nitrophenol, which is reacted under controlled conditions.
  • Formation of the Pyridine Ring : Utilizing appropriate coupling agents to facilitate the formation of the pyridine structure.
  • Amidation : The final step involves reacting the intermediate with methoxyacetyl chloride to form the desired amide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.

  • Enzyme Inhibition : The nitrophenoxy group can interact with enzymes, potentially leading to inhibition of pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may also influence receptor activities, particularly those related to cancer cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells, at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed in treated cells, suggesting that it may induce programmed cell death through specific signaling pathways.

Case Studies

  • Study on Cytotoxicity : A study involving this compound reported IC50 values in the nanomolar range against glioblastoma multiforme cells. This suggests a potent antiproliferative effect compared to standard chemotherapeutic agents like etoposide.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production, which is often linked to apoptosis.

Applications in Research

This compound has several potential applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer therapies.
  • Biological Research : Understanding cellular mechanisms related to apoptosis and proliferation.
  • Drug Development : Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Q. Critical Parameters :

  • Alkaline conditions : Excess base (e.g., K₂CO₃) enhances nucleophilic substitution efficiency but may lead to side reactions if temperature exceeds 80°C .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates, while dichloromethane minimizes hydrolysis during acetamide coupling .

Q. Yield Optimization Table :

StepSolventBase/CatalystTemperatureYield Range
SubstitutionDMFK₂CO₃60–70°C65–75%
CondensationCH₂Cl₂EDC·HClRT70–85%

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral signatures should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Pyridin-2-yl protons appear as doublets near δ 8.2–8.5 ppm (J = 5–6 Hz).
    • The 3-fluoro-4-nitrophenoxy group shows distinct aromatic splitting (δ 7.5–8.0 ppm) and NOE correlations between pyridine and phenoxy protons .
    • Methoxyacetamide protons: δ 3.8–4.0 ppm (OCH₃) and δ 3.5–3.7 ppm (CH₂) .
  • IR Spectroscopy :
    • Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1240 cm⁻¹ (C-O-C ether) confirm functional groups .
  • Mass Spectrometry :
    • ESI-MS typically displays [M+H]+ with m/z = 350–360 (exact mass depends on isotopic fluorine/nitrogen patterns) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Purity issues : Recrystallize the compound using CHCl₃/hexane (1:5 v/v) and validate purity via HPLC (≥98%) before spectral analysis .
  • Solvent-induced shifts : Compare NMR data in deuterated DMSO vs. CDCl₃; DMSO-d6 deshields aromatic protons by ~0.3 ppm .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the acetamide group, which may cause peak broadening .

Example Case :
If a reported 1H NMR lacks the methoxy singlet, verify reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) to rule out unreacted starting material .

Advanced: What computational strategies predict the reactivity of the nitro and fluoro substituents in further functionalization?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) sites. The nitro group meta to fluorine is electron-deficient, making it resistant to EAS but reactive toward reduction (e.g., catalytic hydrogenation to amine) .
    • Fukui indices (f⁻) identify the fluorine atom as a weak hydrogen-bond acceptor, influencing crystal packing .
  • MD Simulations :
    • Simulate solvation in water/DMSO to assess steric hindrance around the pyridine ring, which affects coupling reactions .

Q. Analog Design Table :

StrategyModificationMetabolic Half-life (Rat)Target IC50
CF₃SO₂ substitutionNO₂ → CF₃SO₂4.2 h → 8.7 h15 nM
Oxadiazole replacementMethoxy → Oxadiazole3.5 h → 6.1 h18 nM

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